![molecular formula C7H17N3O B070904 1-Amino-3-(piperazin-1-yl)propan-2-ol CAS No. 186343-40-8](/img/structure/B70904.png)
1-Amino-3-(piperazin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(piperazin-1-yl)propan-2-ol is a chemical compound that features both an amino group and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(piperazin-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of (S)-propylene oxide with liquid ammonia and a catalyst such as p-toluene sulfonic acid . This reaction is carried out at temperatures ranging from 40-120°C and pressures between 1-10 MPa .
Industrial Production Methods: The industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phase transfer catalysts and high vacuum distillation are common practices to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(piperazin-1-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions to form corresponding carbonyl compounds .
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohol derivatives .
Scientific Research Applications
Chemical Properties and Structure
1-Amino-3-(piperazin-1-yl)propan-2-ol has a molecular formula of C8H19N3O and a molecular weight of approximately 144.21 g/mol. Its structure comprises an amino group and a piperazine ring, which are critical for its biological activities.
Scientific Research Applications
The compound is recognized for its potential in several fields:
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate significant antibacterial properties, particularly against resistant strains of bacteria. The compound's ability to disrupt bacterial membranes makes it a candidate for developing new antibiotics .
- Neuropharmacology : Studies have suggested that this compound may possess neuroprotective properties, enhancing cognitive function and reducing neuronal death in models of neurodegeneration .
2. Drug Development
- Lead Compound : Its structural features allow it to serve as a scaffold for developing novel therapeutic agents targeting various biological pathways .
- Antitumor Activity : In preclinical studies, the compound has shown efficacy against p53-deficient tumors, indicating its potential as an anticancer agent .
Case Studies
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on tumor growth in p53-deficient models. The results indicated significant inhibition of tumor proliferation compared to control groups, highlighting its potential as an anticancer therapeutic agent.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The findings suggested that it could enhance cognitive function and reduce neuronal death through modulation of cholinergic pathways.
Mechanism of Action
The mechanism of action of 1-Amino-3-(piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and subsequent physiological effects . This interaction is crucial in its application as an anthelmintic agent.
Comparison with Similar Compounds
2-Amino-1-propanol: A hydrogenated derivative of alanine with similar structural features.
3-Amino-1-propanol: A straight-chain compound not widely used.
3-Amino-2-propanol:
Uniqueness: 1-Amino-3-(piperazin-1-yl)propan-2-ol stands out due to its piperazine ring, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .
Biological Activity
1-Amino-3-(piperazin-1-yl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H18N2O and a molecular weight of approximately 158.25 g/mol. Its structure features an amino group and a piperazine ring, contributing to its biological reactivity and interaction with various biomolecules.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. The compound can serve as a ligand, modulating the activity of various targets:
- Enzyme Interaction : It has been shown to influence enzyme mechanisms, particularly those involved in neurotransmitter transport.
- Antimicrobial Activity : Derivatives of this compound exhibit significant antibacterial properties by targeting bacterial membranes, making it effective against resistant strains.
Antimicrobial Properties
Research indicates that this compound derivatives are effective against a range of bacteria. For instance, studies have demonstrated their ability to disrupt bacterial cell membranes, leading to cell death. This property is particularly valuable in the development of new antibiotics.
Neuropharmacological Effects
The compound has been investigated for its potential in treating neuropsychiatric disorders. In preclinical models, analogs have shown promise as dopamine transporter inhibitors, which could be beneficial in managing conditions like cocaine and methamphetamine addiction .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Psychostimulant Use Disorder : A study involving rats indicated that certain derivatives effectively reduced the reinforcing effects of psychostimulants without exhibiting psychostimulant behaviors themselves .
- Neuroprotective Effects : In models of Parkinson's disease, compounds derived from this scaffold demonstrated neuroprotective properties by chelating iron and reducing oxidative stress, thus preventing dopamine cell death .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Amino-3-(4-benzyl-piperazin-1-yl)propan-2-ol | Benzyl substitution on the piperazine ring | Enhanced lipophilicity may improve membrane penetration |
1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol | Methyl group on the piperazine | Potentially altered pharmacokinetics |
3-(Piperazin-1-yl)propanol | Lacks amino substitution | Simpler structure may lead to different activity profiles |
These comparisons indicate how modifications in the piperazine ring can significantly influence pharmacological properties and biological activities.
Properties
IUPAC Name |
1-amino-3-piperazin-1-ylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O/c8-5-7(11)6-10-3-1-9-2-4-10/h7,9,11H,1-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAYRHIIHNUBPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.